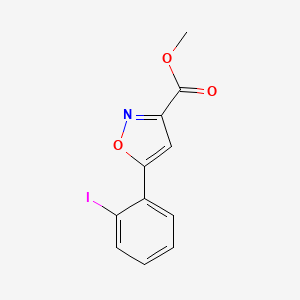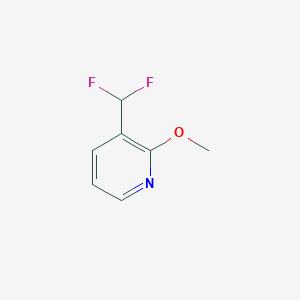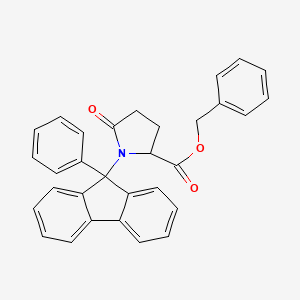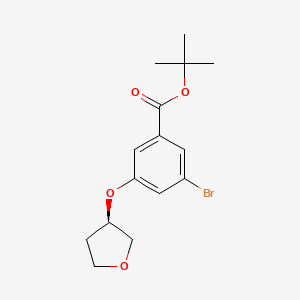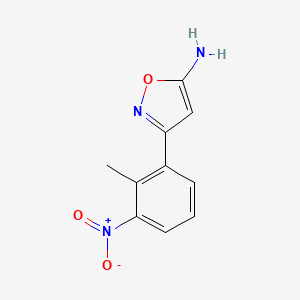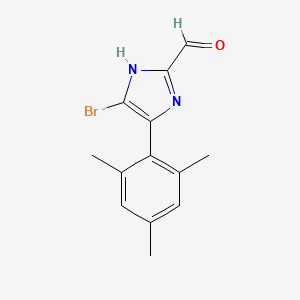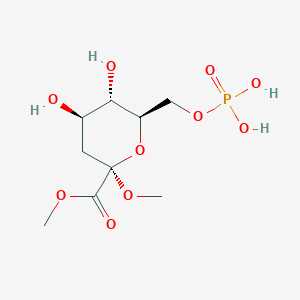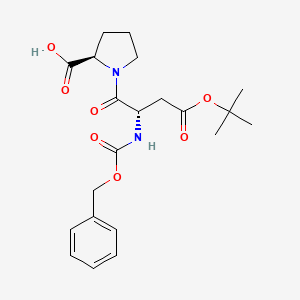
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a carbobenzoxy (Cbz) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves the coupling of the protected aspartic acid with D-proline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Cbz-Asp(OtBu)(OtBu)-D-Pro-OH but with a different protective group.
Z-Asp(OtBu)-OH: A variant with a different protective group for the amino acid.
Uniqueness
This compound is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Eigenschaften
Molekularformel |
C21H28N2O7 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16+/m0/s1 |
InChI-Schlüssel |
IRBCKSXDSIRJNG-JKSUJKDBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







